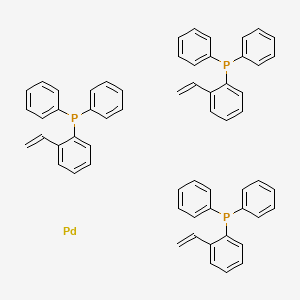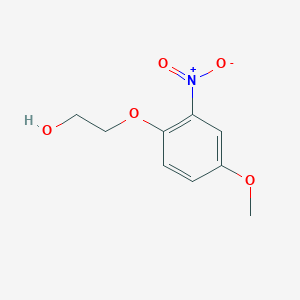![molecular formula C31H26N2O4 B14317989 N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) CAS No. 112304-47-9](/img/structure/B14317989.png)
N,N'-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is a complex organic compound characterized by its unique structure, which includes two acetylbenzamide groups linked by a methylene bridge through phenylene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) typically involves the reaction of N-acetylbenzamide with a methylene-bridged phenylene compound. The reaction conditions often require a catalyst and a controlled environment to ensure the proper formation of the desired product. Common reagents used in the synthesis include acetic anhydride, methylene chloride, and phenylene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as mixing, heating, and purification to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the phenylene rings are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1-piperidinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-[Methylenedi(4,1-phenylene)]bis(N-acetylbenzamide) is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
112304-47-9 |
|---|---|
Fórmula molecular |
C31H26N2O4 |
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
N-acetyl-N-[4-[[4-[acetyl(benzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C31H26N2O4/c1-22(34)32(30(36)26-9-5-3-6-10-26)28-17-13-24(14-18-28)21-25-15-19-29(20-16-25)33(23(2)35)31(37)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3 |
Clave InChI |
BXHSCOTYQSQODJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


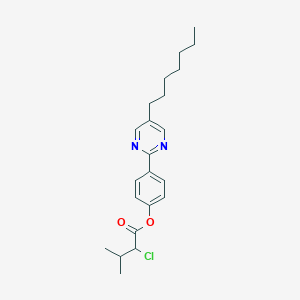
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
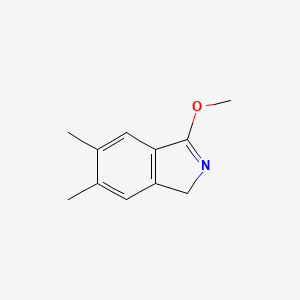


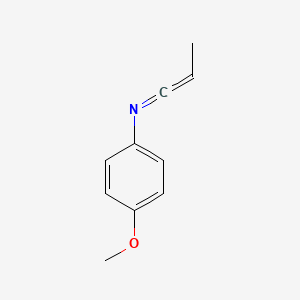
![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
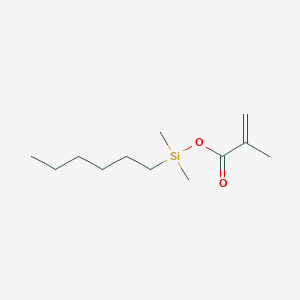
![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)
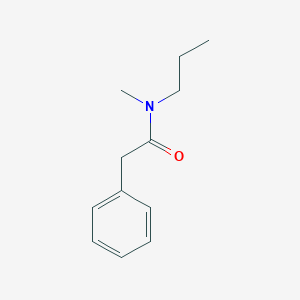
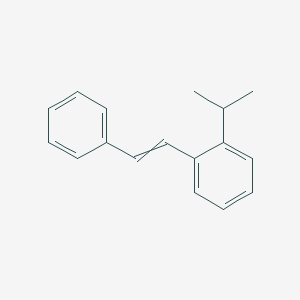
![5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B14317966.png)
